molecular formula C17H30O4SSi B015628 (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate CAS No. 222539-29-9

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Cat. No.: B015628
CAS No.: 222539-29-9
M. Wt: 358.6 g/mol
InChI Key: RMSGBSHWVCGDTD-OAHLLOKOSA-N
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Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is a highly valuable chiral building block in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate for the stereoselective introduction of (S)-2-methyl-3-silyloxypropyl motifs into more complex molecular architectures. The compound features two critical functional handles: a robust tert-butyldimethylsilyl (TBS) ether, which protects the primary alcohol against unwanted reactions, and a highly reactive tosylate (p-toluenesulfonate) group on a chiral secondary carbon. This tosylate is an excellent leaving group, making the molecule a prime electrophile for nucleophilic substitution reactions, particularly SN2 processes that proceed with inversion of configuration to preserve or exploit the pre-existing (S) stereocenter. This reactivity profile is extensively exploited in the synthesis of chiral ligands, advanced pharmaceutical intermediates, and other bioactive molecules where the defined stereochemistry is crucial for biological activity, such as in the development of enzyme inhibitors or receptor agonists/antagonists. The presence of the silyl-protected hydroxyethyl chain is a common structural feature in several pharmacologically active compounds, making this synthon indispensable for constructing these scaffolds with high enantiopurity. Its application is fundamental in streamlining multi-step synthetic routes that require precise control over stereochemistry and functional group compatibility.

Properties

IUPAC Name

[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBSHWVCGDTD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463921
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222539-29-9
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The resulting silyl ether is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form the tosylate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butyl(dimethyl)silyl group can be removed under acidic or fluoride ion conditions to regenerate the free alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common nucleophiles include alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used to remove the silyl protecting group.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted compounds where the tosylate group is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free alcohol, along with the by-products tert-butyl(dimethyl)silanol and p-toluenesulfonic acid.

Scientific Research Applications

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is used in various scientific research applications, including:

    Organic Synthesis: As a protecting group for alcohols, it allows for selective reactions on other functional groups.

    Medicinal Chemistry: Used in the synthesis of complex molecules and pharmaceuticals where selective protection and deprotection of functional groups are required.

    Material Science: Employed in the preparation of silicon-based materials and polymers.

Mechanism of Action

The mechanism of action for (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate primarily involves its role as a protecting group The tert-butyl(dimethyl)silyl group stabilizes the alcohol, preventing it from participating in unwanted side reactions

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between the target compound and analogs from the literature:

Compound Name Key Functional Groups Unique Features Reference
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate TBS ether, tosylate, chiral center Combines TBS protection with a tosylate leaving group; (2S) stereochemistry Synthesized from
(S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol TBS ether, hydroxyl group, chiral center Lacks tosylate group; precursor for nucleophilic substitutions
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate Carbamate, thiazole, hydroxyl, chloro group Complex biological activity; targets inflammation/cancer pathways
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) Triethoxysilyl, tetrasulfide linkage Industrial applications (rubber vulcanization); lacks chiral centers
tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate Carbamate, formyl, methoxymethyl, pyrrolidine ring Used in peptide mimetics; distinct heterocyclic framework

Key Research Findings

  • Stereochemical Influence :
    The (2S) configuration directs regioselectivity in nucleophilic substitutions, as demonstrated in and , where similar TBS-protected alcohols were converted to enantiomerically pure products.
  • Comparative Stability: TBS-protected tosylates exhibit longer shelf lives than their benzyl- or acetyl-protected counterparts, as noted in studies on carbamate derivatives ().

Biological Activity

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, also known by its CAS number 222539-29-9, is a silyl ether derivative that has garnered attention in chemical and biological research. This compound is characterized by its unique structural features, which include a tosylate group that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

The molecular formula of this compound is C17H30O4SSi, with a molecular weight of 358.57 g/mol. Its physical properties include:

PropertyValue
Density0.875 g/cm³
Boiling Point232.222 °C at 760 mmHg
Flash Point94.245 °C
SolubilitySoluble in organic solvents (e.g., dichloromethane, ether)

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a chiral reagent in synthetic organic chemistry. It is utilized in the synthesis of various biologically active compounds due to its ability to selectively protect alcohols and facilitate nucleophilic substitutions.

The tosylate group enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. This property is particularly useful in reactions involving nucleophiles such as amines or alcohols, allowing for the formation of complex molecular architectures.

Case Studies and Research Findings

  • Synthesis of Chiral Alcohols : A study demonstrated that this compound could be effectively used to synthesize various chiral alcohols through asymmetric synthesis pathways, showcasing its utility in producing enantiomerically pure compounds.
  • Biological Testing : In biological assays, derivatives of this compound have shown potential antimicrobial activity. For instance, modifications to the tosylate can lead to compounds that exhibit significant inhibition against specific bacterial strains, suggesting possible applications in antibiotic development.
  • Pharmacological Applications : Research indicates that compounds derived from this compound may interact with biological targets involved in metabolic pathways, although detailed mechanisms remain under investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via silylation of a precursor alcohol using tert-butyldimethylsilyl (TBS) protecting groups, followed by tosylation. Key optimization steps include:

  • Temperature Control : Maintaining sub-zero temperatures during silylation to minimize racemization .
  • Catalyst Selection : Using imidazole or DMAP to enhance reaction efficiency and stereochemical fidelity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the tosylate derivative while preserving stereochemistry .
    • Validation : Confirm enantiopurity via chiral HPLC or polarimetry, referencing X-ray crystallography data for absolute configuration verification .

Q. How should researchers characterize the compound’s purity and confirm its structural identity?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine 1H^1H- and 13C^{13}C-NMR to verify the TBS-protected hydroxyl and tosyl groups. Key signals include the tert-butyl singlet (~0.1 ppm) and aromatic tosyl protons (7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Na]+^+) and rule out impurities .
  • Certificate of Analysis (COA) : Request batch-specific COA from suppliers, ensuring it includes HPLC purity (>95%), water content, and residual solvent data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritants (e.g., tosyl chloride byproducts) .
  • Storage : Store desiccated at –20°C to prevent hydrolysis of the TBS group .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when this compound exhibits unexpected reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Probe : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to differentiate between SN1S_N1 and SN2S_N2 pathways. For example, a primary KIE suggests SN2S_N2, while a secondary KIE indicates SN1S_N1 .
  • Solvent Effects : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess stabilization of intermediates or transition states .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., elimination via E2) and adjust base strength (e.g., KOtBu vs. NaH) .

Q. What strategies improve the compound’s stability during long-term storage or under specific reaction conditions?

  • Methodological Answer :

  • Degradation Pathways : Monitor hydrolysis of the tosyl group via 1H^1H-NMR (disappearance of aromatic signals) or TLC. Stabilize with inert atmospheres (N2_2) and molecular sieves .
  • Temperature Sensitivity : Avoid prolonged exposure to >40°C, which accelerates TBS deprotection. Use low-temperature reaction setups (e.g., dry ice/acetone baths) for heat-sensitive steps .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :

  • Isosteric Replacements : Substitute the tosyl group with mesyl or triflyl groups to modulate leaving-group ability. Compare reaction rates under identical conditions .
  • Stereochemical Variants : Synthesize (2R)-configured analogs to evaluate enantioselectivity in biological assays .
  • Functional Group Interconversion : Replace the TBS group with acetyl or benzyl protections to assess steric effects on reactivity .

Q. What experimental design considerations are critical for ensuring reproducibility in catalytic applications of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions, noting batch-to-batch variability in metal residues via ICP-MS .
  • Control Experiments : Include "no catalyst" and "no ligand" controls to isolate the compound’s role in reaction mechanisms .
  • Data Normalization : Report yields relative to internal standards (e.g., triphenylmethane) to account for solvent evaporation or sampling errors .

Data Reproducibility & Quality Control

Q. How should researchers mitigate batch-to-batch variability when sourcing this compound from commercial suppliers?

  • Methodological Answer :

  • Supplier Audits : Prioritize vendors providing detailed COAs with impurity profiles (e.g., residual solvents, byproducts) .
  • In-House Validation : Replicate key reactions (e.g., saponification) using multiple batches to assess consistency in reactivity .
  • Collaborative Studies : Cross-validate results with independent labs using shared protocols to identify systemic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Reactant of Route 2
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(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

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